molecular formula C10H10N2OS B13173897 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B13173897
M. Wt: 206.27 g/mol
InChI Key: KYZWNNQKQNEZKA-UHFFFAOYSA-N
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Description

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both a pyrazole and a thiophene ring

Preparation Methods

The synthesis of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazole and 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)thiophene.

    Reaction Conditions: The key step involves the coupling of these two intermediates under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent (e.g., tetrahydrofuran).

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for halogenation).

Scientific Research Applications

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-[5-(2-methylpyrazol-3-yl)thiophen-2-yl]ethanone

InChI

InChI=1S/C10H10N2OS/c1-7(13)9-3-4-10(14-9)8-5-6-11-12(8)2/h3-6H,1-2H3

InChI Key

KYZWNNQKQNEZKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=NN2C

Origin of Product

United States

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